硝基亚铁氰化物

描述

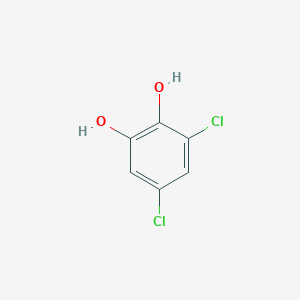

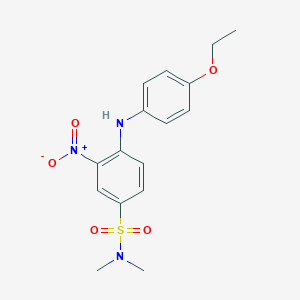

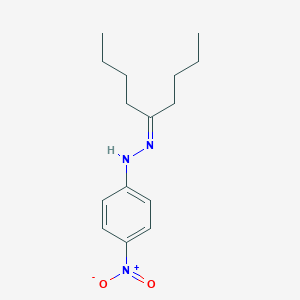

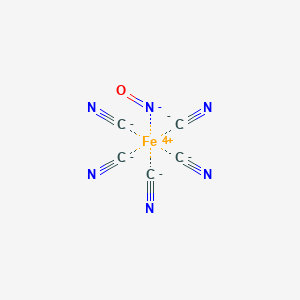

Nitroferricyanide, also known as Sodium Nitroprusside, is a compound that has a role as a nitric oxide donor and a vasodilator agent . It is comprised of ferrous iron complexed with nitric oxide (NO) and five cyanide ions .

Synthesis Analysis

The synthesis of Nitroferricyanide involves electrochemical nitrate reduction for ammonia synthesis . This process is highly efficient and eco-friendly, boasting a small installation footprint, mild operation conditions, and a low investment cost . The nitrate has good availability and rich abundance in nature, especially in wastewater. Converting nitrate into ammonia is highly attractive for the treatment of nitrate-containing wastewater and “turn waste into wealth” .

Molecular Structure Analysis

Nitroferricyanide is comprised of ferrous iron complexed with nitric oxide (NO) and five cyanide ions .

Chemical Reactions Analysis

Nitroferricyanide can be used as a reagent to produce nitric oxide radicals (NO) via UV radiation-induced photolysis . It also plays a role in the electrochemical nitrate reduction reaction for ammonia synthesis .

Physical And Chemical Properties Analysis

Nitroferricyanide is a compound with a molecular weight of 297.95 g/mol . It has a topological polar surface area of 139 Ų and a complexity of 12 .

科学研究应用

急性主动脉瓣关闭不全的管理:在主动脉瓣置换术前,亚硝基亚铁氰化钠在治疗急性主动脉瓣关闭不全方面表现出有效性,显示临床改善和全身及肺动脉压力变化 (Warner et al., 1977)。

充血性心力衰竭的治疗:在充血性心力衰竭患者中,亚硝基亚铁氰化钠输注导致心脏指数增加,总肺部和全身外周阻力减少,以及其他血流动力学变化 (Mookherjee et al., 1977)。

游离亚铁氰化物和亚铁氰化物的检测:开发了一种使用氧化铝柱色谱法来分离和测定亚硝基亚铁氰化钠中游离亚铁氰化物和亚铁氰化物的方法,对于在0.05%水平检测这些化合物具有敏感性 (Philip et al., 1978)。

右心室梗死管理:亚硝基亚铁氰化钠被用于治疗右心室大面积梗死患者,导致有利的血流动力学反应 (Raabe & Chester, 1978)。

亚硝基硫氰酸钠的分光光度分析:开发了一种用于分析亚硝基硫氰酸钠的分光光度法,指示未改变的亚硝基亚铁氰化物络合物的存在 (Frank et al., 1976)。

氧化性脑损伤中的作用:研究了亚硝基硫氰酸钠(二钠亚铁氰化物)在引起氧化应激和细胞毒性方面的作用,可能由铁部分介导而非一氧化氮 (Rauhala et al., 1998)。

脉络膜和视网膜中的药理MRI:亚硝基亚铁氰化钠被用于药理MRI研究视网膜中药物相关的血流动力学功能,显示在评估治疗干预效果方面具有潜在应用 (Shih et al., 2012)。

对免疫过氧化物酶抑制的作用:亚硝基亚铁氰化钠被用于抑制过氧化物酶活性,对于免疫过氧化物酶程序至关重要 (Straus, 1971)。

作为血管扩张剂的临床应用:作为一种血管扩张剂的亚硝基硫氰酸钠已在临床实践中用于治疗高血压和心力衰竭等各种疾病 (Hottinger et al., 2014)。

改善受压植物的生长和营养吸收:研究了亚硝基亚铁氰化钠对改善受压植物生长和营养吸收的影响,特别是在砷胁迫下的番茄幼苗中 (González-Moscoso等,2021)。

安全和危害

未来方向

属性

IUPAC Name |

iron(4+);nitroxyl anion;pentacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.NO/c5*1-2;;1-2/q5*-1;+4;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAORBFBZBNPTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Fe+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5FeN6O-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

One molecule of sodium nitroprusside is metabolized by combination with hemoglobin to produce one molecule of cyanmethemoglobin and four CN- ions; methemoglobin, obtained from hemoglobin, can sequester cyanide as cyanmethemoglobin; thiosulfate reacts with cyanide to produce thiocyanate; thiocyanate is eliminated in the urine; cyanide not otherwise removed binds to cytochromes. Cyanide ion is normally found in serum; it is derived from dietary substrates and from tobacco smoke. Cyanide binds avidly (but reversibly) to ferric ion (Fe+++), most body stores of which are found in erythrocyte methemoglobin (metHgb) and in mitochondrial cytochromes. When CN is infused or generated within the bloodstream, essentially all of it is bound to methemoglobin until intraerythrocytic methemoglobin has been saturated. Sodium nitroprusside is further broken down in the circulation to release nitric oxide (NO), which activates guanylate cyclase in the vascular smooth muscle. This leads to increased production of intracellular cGMP, which stimulates calcium ion movement from the cytoplasm to the endoplasmic reticulum, reducing the level of available calcium ions that can bind to calmodulin. This ultimately results in vascular smooth muscle relaxation and vessel dilation. | |

| Record name | Nitroprusside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Nitroferricyanide | |

CAS RN |

15078-28-1 | |

| Record name | Nitroprusside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。